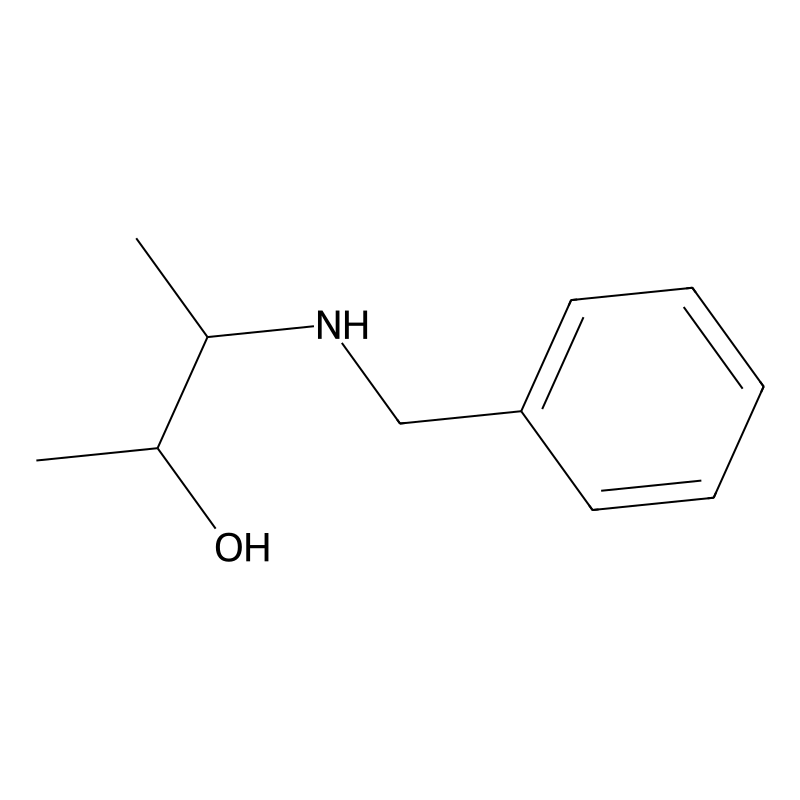

3-(Benzylamino)butan-2-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Benzylamino)butan-2-ol is an organic compound with the molecular formula . It is classified as a secondary alcohol and an amine, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the butane chain. This structural arrangement imparts unique properties that make it versatile in various chemical and biological applications.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, using reagents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield the corresponding amine, typically employing sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, using reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's reactivity and potential for further functionalization.

Research indicates that 3-(Benzylamino)butan-2-ol exhibits notable biological activity. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the benzyl group enhances its binding affinity, while the hydroxyl group allows for hydrogen bonding, stabilizing interactions with biological targets. This dual functionality enables the compound to modulate various biological pathways effectively.

Several synthesis methods have been developed for 3-(Benzylamino)butan-2-ol:

- Reductive Amination: A common method involves the reductive amination of 3-oxobutan-2-ol with benzylamine. This process typically requires a reducing agent like sodium borohydride and a catalyst such as palladium on carbon.

- Continuous Flow Processes: In industrial settings, continuous flow processes may be employed to enhance yield and purity. These methods utilize automated systems to maintain controlled reaction conditions, optimizing temperature, pressure, and reactant concentrations .

These methods reflect advancements in synthetic strategies that improve efficiency and scalability.

3-(Benzylamino)butan-2-ol finds applications across various fields:

- Pharmaceuticals: Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating neurological disorders due to its structural similarity to neurotransmitters.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

The versatility of this compound enhances its relevance in both research and industrial contexts.

Studies on 3-(Benzylamino)butan-2-ol have focused on its interactions with various biological molecules. For instance, its binding affinity to specific receptors has been investigated to understand its potential therapeutic effects. The compound's ability to modulate enzyme activity also suggests possible roles in metabolic pathways, warranting further exploration into its pharmacological properties .

Several compounds share structural similarities with 3-(Benzylamino)butan-2-ol:

| Compound Name | Structural Features |

|---|---|

| 3-(Benzylamino)propan-1-ol | Similar amine and alcohol functional groups |

| 3-(Benzylamino)butan-1-ol | Differing position of hydroxyl group |

| 3-(Benzylamino)pentan-2-ol | Extended carbon chain length |

Uniqueness

3-(Benzylamino)butan-2-ol is unique due to its specific structural arrangement that balances hydrophobic and hydrophilic properties. This characteristic enhances its solubility in various solvents and facilitates interactions with diverse biological targets. Compared to similar compounds, it offers distinct advantages in terms of reactivity and potential applications in medicinal chemistry and organic synthesis .